![molecular formula C18H18N4O3 B2941572 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 1326883-88-8](/img/structure/B2941572.png)
4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
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Overview
Description
The compound “4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the aminopyridine group suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aminopyridine group, and a phenylethyl group . These groups could potentially form various interactions with biological targets, influencing the compound’s activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the aminopyridine group could potentially undergo reactions with electrophiles, while the piperazine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could influence its behavior in a biological context .Scientific Research Applications
Synthesis and Chemical Properties
4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, and similar compounds, have been extensively studied for their synthesis and chemical properties. For instance, the synthesis of various substituted piperazine-2,6-diones has been achieved starting from alpha-amino acids, exploring the stereochemical outcomes and effectiveness of different side chains in the cyclization process (Veerman et al., 2003). Additionally, efficient synthetic approaches have been developed for N-(arylethyl)piperazine-2,6-diones, leading to the creation of various pharmaceutically useful compounds (Rao & Ramanathan, 2017).
Luminescent Properties and Electron Transfer
Studies have also delved into the luminescent properties of naphthalimides with piperazine substituents. These compounds, including variations of the 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, have demonstrated significant potential in fluorescence applications, particularly as pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).
Potential Anticancer Properties
The potential anticancer properties of derivatives of piperazine-2,6-dione have been a significant area of research. Compounds synthesized from arylaldehyde, malononitrile, and 2-naphthol have shown promising cytotoxic potencies against cancer cells. These studies are crucial in identifying new therapeutic agents for cancer treatment (Hanifeh Ahagh et al., 2019).
Binding Affinity and Receptor Interactions
Research has also focused on the binding affinity of piperazine-2,6-dione derivatives to various receptors. For instance, studies on fluorescent ligands for human 5-HT1A receptors have demonstrated the potential of piperazine derivatives in receptor visualization and interaction studies (Lacivita et al., 2009).
Future Directions
properties
IUPAC Name |
4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17-14(7-4-9-20-17)18(25)21-11-15(23)22(16(24)12-21)10-8-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYDPGMEBVABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1C(=O)C2=C(N=CC=C2)N)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione |
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